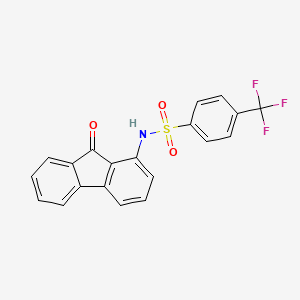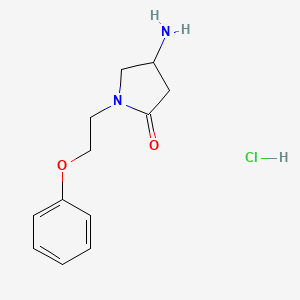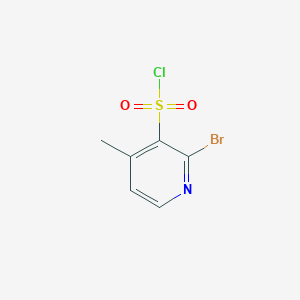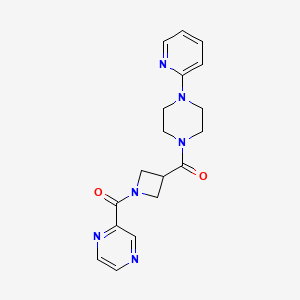![molecular formula C17H18N2O4S B3005916 (E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylfuran-3-carboxamide CAS No. 1173536-61-2](/img/structure/B3005916.png)
(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methylbenzo[d]thiazol derivatives have been recognized as promising compounds for the development of new antibiotics . They show strong antibacterial activities against different bacteria strains including MRSA, VRE and NDM-1 Escherichia coli .
Synthesis Analysis
A series of novel quinolinium derivatives, which are similar to the compound you’re asking about, were synthesized . Sixteen new compounds derived from the 2,3-dihydrobenzo[d]thiazol-2-one template with various side-chains in position-3 were synthesized and evaluated for their antimicrobial activity .
Scientific Research Applications
Synthesis and Derivative Compounds
The compound "(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylfuran-3-carboxamide" and its derivatives have been the subject of various synthesis studies aimed at exploring their potential applications. For example, novel compounds derived from visnagenone and khellinone, involving structural similarities, were synthesized for their anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). These compounds demonstrated significant inhibitory activity on COX-2 selectivity and showed promising analgesic and anti-inflammatory activities.
Chemosensors for Cyanide Anions
Derivatives of the compound have been studied for their role as chemosensors, particularly for cyanide anions. One study detailed the synthesis of coumarin benzothiazole derivatives that could recognize cyanide anions via a Michael addition reaction, with certain derivatives showing a color change upon the detection of cyanide anions, which could be observed with the naked eye (Wang et al., 2015).
Potential Antibacterial Agents
Certain analogs of the compound have been synthesized with the intention of exploring their antibacterial properties. For instance, novel analogs of pyrazole-1-carboxamide, derived from a similar structural motif, exhibited promising antibacterial activity against certain bacterial strains, with some compounds displaying significant activity against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-9-6-11(10(2)23-9)16(20)18-17-19(3)12-7-13(21-4)14(22-5)8-15(12)24-17/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJHRAYKYGJDDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopentyl-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B3005835.png)
![(2E)-3-(4-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B3005840.png)
![3-(4-methoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide](/img/no-structure.png)




![(2Z)-N-(2,4-dimethylphenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3005848.png)
![[3,5-Bis(trifluoromethyl)phenyl]hydrazine;dihydrochloride](/img/structure/B3005849.png)

![methyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B3005851.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]naphthalene-1-carboxamide;hydrochloride](/img/structure/B3005855.png)
